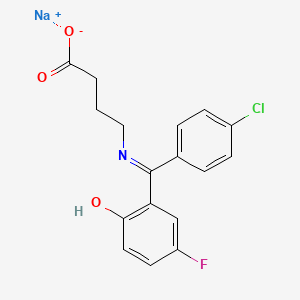

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is sodium 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoate . This name reflects its core structure: a butanoate backbone substituted with an imine-linked bis-aryl group comprising a 4-chlorophenyl and a 5-fluoro-2-hydroxyphenyl moiety. The sodium counterion ensures aqueous solubility, distinguishing it from the free acid form.

The Chemical Abstracts Service (CAS) Registry Number for the monosodium salt is 62665-96-7 . The free acid form, 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanoic acid, bears the CAS number 62665-97-8 .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClFNNaO₃ |

| Molecular Weight | 357.74 g/mol |

| CAS (Monosodium Salt) | 62665-96-7 |

| CAS (Free Acid) | 62665-97-8 |

| Key Functional Groups | Sodium carboxylate, imine, 4-chlorophenyl, 5-fluoro-2-hydroxyphenyl |

The structural complexity arises from the Schiff base linkage (imine) between the GABA-derived butanoic acid and the lipophilic aromatic groups, a design strategy aimed at improving blood-brain barrier permeability.

Structural Relationship to Gamma-Aminobutyric Acid (GABA) Analogs

This compound belongs to the GABA mimetic class, characterized by structural modifications to GABA (NH₂CH₂CH₂CH₂COOH) that enhance receptor affinity and metabolic stability. Unlike GABA, which suffers from poor CNS penetration due to its polar zwitterionic nature, the monosodium salt incorporates two aromatic rings via an imine bond, significantly increasing lipophilicity.

Key Structural Features :

- GABA Backbone : The four-carbon chain terminating in a sodium carboxylate group mirrors GABA’s carboxylic acid moiety, critical for receptor binding.

- Imine Linkage : The -N=CH- bridge replaces GABA’s amine group, enabling conjugation with aryl substituents while maintaining planar geometry for receptor interaction.

- Aryl Substituents :

Compared to GABA, this compound exhibits a 0.03:1 relative potency at GABA receptors in rat dorsal root ganglia, attributed to steric hindrance from the aryl groups. However, its prodrug, progabide (SL 76002), demonstrates greater efficacy in vivo due to metabolic conversion to the active form.

Alternative Designations: SL 75-102 and SL 76002

The compound is referenced under multiple identifiers in pharmacological literature:

- SL 75-102 : This designation specifically denotes the monosodium salt form (CAS 62665-96-7). Early studies identified it as a weak GABA agonist with a distinct pharmacokinetic profile compared to the parent drug progabide.

- SL 76002 : Refers to progabide , the ethyl ester prodrug of SL 75-102. Progabide undergoes hepatic hydrolysis to release the active metabolite SL 75-102, which directly agonizes GABA~A~ and GABA~B~ receptors.

- Progabide Acid : A synonym for the free acid form (CAS 62665-97-8), emphasizing its role as the hydrolytic product of progabide.

| Designation | CAS Number | Role | Key References |

|---|---|---|---|

| SL 75-102 | 62665-96-7 | Active metabolite; sodium salt | |

| SL 76002 | 63303-33-3 | Prodrug (ethyl ester) | |

| Progabide Acid | 62665-97-8 | Free acid form |

Properties

CAS No. |

62665-96-7 |

|---|---|

Molecular Formula |

C17H14ClFNNaO3 |

Molecular Weight |

357.7 g/mol |

IUPAC Name |

sodium;4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoate |

InChI |

InChI=1S/C17H15ClFNO3.Na/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21;/h3-8,10,21H,1-2,9H2,(H,22,23);/q;+1/p-1 |

InChI Key |

IIZZSPOBOIMENB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the imine (Schiff base) by condensation of an aldehyde derivative (5-fluoro-2-hydroxybenzaldehyde) with an amine-containing butanoic acid derivative.

- Introduction of the 4-chlorophenyl group via appropriate substitution or condensation.

- Conversion to the monosodium salt form by neutralization with sodium hydroxide or sodium salts.

Detailed Synthetic Steps

Synthesis of the Imine Intermediate

-

- 5-fluoro-2-hydroxybenzaldehyde

- 4-aminobutanoic acid or its derivatives

-

- Reflux in aqueous or alcoholic solvents (e.g., ethanol or methanol)

- pH control to favor imine formation

- Removal of water by azeotropic distillation or molecular sieves to drive equilibrium

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced either by:

-

- Use of sodium hydride or sodium hydroxide as base in polar aprotic solvents like N,N-dimethylformamide (DMF)

- Temperature control between 20°C to 60°C

- Stirring for several hours (up to 4.5 h) to ensure complete reaction

Formation of the Monosodium Salt

- The free acid form of the compound is neutralized with sodium hydroxide in aqueous media to form the monosodium salt.

- This step is typically performed after the final condensation and purification steps to ensure stability and solubility of the product.

Representative Experimental Data and Yields

Analytical Characterization Supporting Preparation

Summary of Key Preparation Insights

- The preparation of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is a multi-step process involving careful control of condensation reactions and purification.

- Use of sodium hydride in DMF is critical for efficient nucleophilic substitution to introduce the 4-chlorophenyl group.

- Recrystallization and precipitation techniques are essential to achieve high purity (>99%) suitable for research or pharmaceutical applications.

- Analytical methods such as IR, NMR, and HPLC are indispensable for monitoring reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-hydroxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Properties

Progabide was initially developed as an anticonvulsant agent. Its efficacy in reducing seizure frequency has been documented in various studies, showcasing its role in managing epilepsy. The mechanism involves modulating GABAergic neurotransmission, which is critical for maintaining neuronal excitability.

Neuroprotective Effects

Research indicates that progabide may possess neuroprotective properties. Studies have shown that it can reduce neuronal damage in models of neurodegeneration by inhibiting excitotoxicity and oxidative stress, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Clinical Studies

Several clinical trials have evaluated the efficacy of progabide in various patient populations:

- Epilepsy Management : A randomized controlled trial demonstrated that patients receiving progabide experienced a significant reduction in seizure frequency compared to placebo controls.

- Neurodegenerative Disorders : Preliminary studies suggest that progabide may improve cognitive function in patients with mild cognitive impairment (MCI).

Toxicological Studies

Toxicity assessments indicate that progabide has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate potential side effects and interactions with other medications.

Table 1: Summary of Pharmacological Activities

| Property | Description |

|---|---|

| Anticonvulsant Activity | Effective in reducing seizure frequency |

| Neuroprotective Effects | Inhibits excitotoxicity and oxidative stress |

| Mechanism | GABA receptor modulation |

Table 2: Clinical Trial Outcomes

| Study Type | Population | Outcome |

|---|---|---|

| Randomized Controlled Trial | Epilepsy Patients | Significant reduction in seizures |

| Observational Study | MCI Patients | Improvement in cognitive function observed |

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-5-fluoro-2-hydroxybenzophenone

- 4-Chlorophenyl-5-fluoro-2-hydroxybenzaldehyde

Uniqueness

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .

Biological Activity

The compound 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt , also known as Progabide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.665 g/mol. Its structure includes a chlorophenyl group, a fluoro-hydroxyphenyl group, and an amino butanoic acid moiety, which contribute to its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action:

- Antiviral Activity : Studies have shown that similar compounds with structural analogs demonstrate significant antiviral effects, particularly against human adenoviruses (HAdV). For example, certain derivatives exhibited IC50 values as low as 0.27 μM, suggesting high potency against viral replication pathways .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, which are important in treating neurodegenerative diseases and managing urea levels in the body respectively .

- Antibacterial Activity : Preliminary screenings suggest moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells .

Table 1: Biological Activities of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic Acid Monosodium Salt

| Activity Type | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral | Human Adenovirus | 0.27 | High potency compared to standard drugs |

| Enzyme Inhibition | Acetylcholinesterase | Varies | Potential for neurodegenerative treatments |

| Urease | Varies | Could replace existing urease inhibitors | |

| Antibacterial | Salmonella typhi | Moderate | Effective against Gram-negative bacteria |

| Bacillus subtilis | Strong | Effective against Gram-positive bacteria |

Case Studies

- Antiviral Efficacy : A study highlighted the effectiveness of related compounds in inhibiting HAdV replication. The analogs showed improved selectivity indexes (SI > 100), indicating a favorable therapeutic window compared to existing antiviral agents like niclosamide .

- Enzyme Inhibition Studies : In a systematic evaluation of enzyme inhibitors, several derivatives of the compound were tested for their AChE inhibitory activity. Compounds demonstrated IC50 values significantly lower than reference standards, indicating potential for treating conditions like Alzheimer's disease .

- Antibacterial Screening : A recent study assessed the antibacterial properties of synthesized derivatives based on similar structural frameworks. Results indicated that certain compounds had strong inhibitory effects against multiple bacterial strains, suggesting their potential use in antibiotic therapies .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can experimental efficiency be improved?

Methodological Answer:

Synthesis typically involves a Schiff base formation between 4-chlorophenyl and 5-fluoro-2-hydroxybenzaldehyde derivatives, followed by sodium salt formation. To optimize efficiency:

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Apply statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and minimize experimental runs .

- Validate intermediates via HPLC-MS and FTIR to ensure reaction progression.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- X-ray crystallography for resolving the Schiff base geometry and sodium coordination .

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and salt formation (e.g., disappearance of -COOH proton) .

- HPLC-PDA for purity assessment, especially to detect residual reactants or byproducts .

Advanced: How can the stability of this monosodium salt be systematically evaluated under varying conditions?

Methodological Answer:

Stability studies should assess:

- pH-dependent degradation : Use buffered solutions (pH 1–10) and monitor via HPLC-UV over 24–72 hours .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Photostability : Expose to UV-Vis light and track changes using XRD to detect crystallinity loss .

Advanced: What computational strategies can elucidate the compound’s reaction mechanisms or electronic properties?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map the Schiff base formation mechanism and sodium ion interaction .

- Simulate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .

- Validate computational models with kinetic studies (e.g., stopped-flow spectroscopy) to correlate theoretical and experimental rate constants .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Use structure-activity relationship (SAR) analysis to compare analogs (e.g., substituent effects on bioactivity) .

- Apply meta-analysis to reconcile discrepancies across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity .

- Validate findings with dose-response curves and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced: What methodologies are recommended for studying solubility and formulation challenges?

Methodological Answer:

- Phase solubility analysis : Measure solubility in co-solvents (e.g., PEG, cyclodextrins) using UV-Vis spectroscopy .

- Micronization : Reduce particle size via spray-drying or ball milling to enhance dissolution rates .

- Solid-state characterization : Use powder XRD and DSC to identify polymorphs or amorphous forms affecting bioavailability .

Advanced: How can researchers design experiments to explore catalytic or inhibitory roles of this compound?

Methodological Answer:

- Kinetic assays : Monitor enzyme inhibition (e.g., fluorescence quenching) under varied substrate concentrations .

- Docking simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.